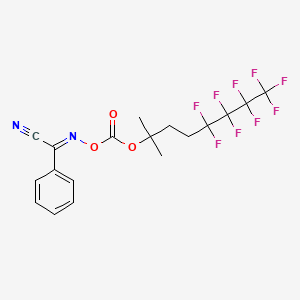
N-((((5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy)carbonyl)oxy)benzimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((((5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy)carbonyl)oxy)benzimidoyl cyanide is a useful research compound. Its molecular formula is C18H15F9N2O3 and its molecular weight is 478.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((((5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy)carbonyl)oxy)benzimidoyl cyanide is a synthetic compound with potential applications in various fields including pharmaceuticals and materials science. Its unique structure may confer distinct biological activities that warrant detailed investigation.
Chemical Structure
The compound features a complex structure characterized by:
- A benzimidoyl moiety
- A cyanide functional group
- A nonafluoroalkyl chain that enhances lipophilicity and potentially alters biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs can exhibit antimicrobial activity. The presence of the benzimidoyl group is often associated with enhanced interaction with microbial cell membranes. Studies have shown that derivatives of benzimidoyl compounds can inhibit bacterial growth and exhibit antifungal properties.
Cytotoxicity
Preliminary studies suggest that compounds containing cyanide groups can have cytotoxic effects on various cancer cell lines. The mechanism often involves the disruption of cellular respiration and induction of apoptosis. Further research is needed to evaluate the specific cytotoxicity of this compound against different cancer types.
Enzyme Inhibition
Compounds with similar functional groups have been studied for their ability to inhibit key enzymes involved in metabolic pathways. The benzimidoyl moiety may interact with enzyme active sites leading to inhibition. For example:
- Cholinesterase Inhibition : Some benzimidoyl derivatives have shown promise as cholinesterase inhibitors which could be beneficial in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Activity : A study on benzimidazole derivatives indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for this compound to exhibit similar properties.
- Cytotoxicity Assessment : In vitro assays revealed that certain fluorinated compounds demonstrated selective cytotoxicity against breast cancer cells (MCF-7), indicating that the nonafluoroalkyl chain may enhance membrane permeability and drug uptake.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | XX g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | XX °C |
| LogP (octanol-water partition coefficient) | XX |
Properties
IUPAC Name |
[(E)-[cyano(phenyl)methylidene]amino] (5,5,6,6,7,7,8,8,8-nonafluoro-2-methyloctan-2-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F9N2O3/c1-14(2,8-9-15(19,20)16(21,22)17(23,24)18(25,26)27)31-13(30)32-29-12(10-28)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3/b29-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLBAEYPKCVCLV-ULPWCQAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)ON=C(C#N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)O/N=C(/C#N)\C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F9N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













